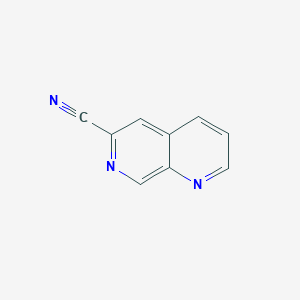

1,7-Naphthyridine-6-carbonitrile

Description

1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound featuring a naphthyridine core with a cyano (-CN) substituent at position 4. The naphthyridine scaffold consists of two fused pyridine rings, with nitrogen atoms positioned at the 1 and 7 positions. The cyano group at position 6 enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly for constructing carboxamides and other derivatives through hydrolysis or nucleophilic substitution .

Synthetic routes to 1,7-naphthyridine derivatives often involve cyclization reactions. For example, 3-(2-cyanobut-3-enyl)-2-pyridinecarbonitrile undergoes piperidine-mediated cyclization to yield 1,7-naphthyridine analogs . Additionally, hydrogenolysis of benzyl esters or hydrolysis of carboxamides can produce carboxylic acid derivatives, which are precursors to carbonitriles .

Properties

IUPAC Name |

1,7-naphthyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFINHNXBKQLDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridine-6-carbonitrile can be synthesized through the cyanation of benzonaphthyridine N-oxides. The process involves treating benzonaphthyridine N-oxides with trimethylsilane carbonitrile (Me3SiCN) in dry dichloromethane (CH2Cl2) at a temperature of 0–5°C. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within a few hours. The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyanation process. Optimization of reaction conditions, such as temperature control and reagent purity, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can introduce various substituents into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, primary amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,7-naphthyridine-6-carbonitrile exhibit significant antimicrobial properties. A study indicated that certain naphthyridine derivatives possess potent activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests potential for developing new antimicrobial agents from this compound class .

Antiparasitic Activity

The compound has shown promising results in antiparasitic activity, particularly against Leishmania species. A series of naphthyridine derivatives were evaluated for their in vitro efficacy against Leishmania donovani, with some compounds achieving substantial reductions in parasite load in animal models . The mechanism of action appears to involve the sequestration of divalent metal cations, which is critical for the survival of the parasites.

Anticancer Properties

Naphthyridine derivatives are also being explored for their anticancer potential. For instance, compounds derived from this compound have been evaluated for their ability to inhibit cancer cell proliferation. Some studies report that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of key signaling molecules involved in cell survival and death .

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Various synthetic methodologies have been developed to enhance yield and purity, including cyclization reactions and functional group transformations .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at different positions on the naphthyridine ring can significantly influence their pharmacological properties. For example, substituents at the 2 or 3 positions have been shown to enhance potency against specific biological targets while reducing toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 1,7-Naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of 1,7-naphthyridine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,7-Naphthyridine Derivatives

Physicochemical Properties

While the provided evidence lacks explicit melting/boiling points for this compound, Appendix tables in The Naphthyridines () suggest that naphthyridine derivatives generally exhibit moderate polarity and variable solubility depending on substituents. For instance:

- Halogenated derivatives (e.g., 4-chloro-6-fluoro analog) have higher molecular weights and lipophilicity, impacting their pharmacokinetic profiles .

Biological Activity

1,7-Naphthyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects, supported by relevant data and case studies.

Structural Overview

This compound belongs to a class of compounds known as naphthyridines, which are characterized by their bicyclic structure containing nitrogen atoms. This structural feature contributes to their biological activity by enabling interactions with various biological targets.

Anticancer Activity

Research indicates that 1,7-naphthyridine derivatives exhibit potent anticancer properties. A notable study demonstrated that derivatives of this compound can inhibit the WNT signaling pathway, crucial for cancer cell proliferation and survival. The compound showed significant antiproliferative effects against various colon cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 2.74 |

| HCT116 | 3.18 |

| HT29 | 1.09 |

| SW620 | 3.05 |

These results indicate that this compound can effectively induce cell cycle arrest in the G0/G1 phase, thereby preventing cancer cell division and growth .

Case Study: Xenograft Model

In vivo studies using HCT116 xenograft models revealed that treatment with this compound significantly reduced tumor growth compared to control groups. The mechanism of action appears to involve the induction of autophagy and apoptosis in cancer cells, which are critical pathways for eliminating malignant cells .

Antimicrobial Properties

1,7-Naphthyridine derivatives also demonstrate antimicrobial activity against various pathogens. A comprehensive evaluation found that these compounds exerted inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Table: Antimicrobial Activity of 1,7-Naphthyridine Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of naphthyridine derivatives. In models of neurodegeneration, such as Alzheimer's disease, these compounds have been shown to reduce oxidative stress and inflammation in neuronal cells. Specifically, they modulate pathways associated with neuroinflammation and neuronal survival.

The neuroprotective effects are attributed to the ability of this compound to inhibit pro-inflammatory cytokines like TNF-α and IL-1β in neuronal cultures. This modulation helps maintain neuronal integrity and function under stress conditions .

Q & A

Q. What are the common synthetic routes for preparing 1,7-naphthyridine-6-carbonitrile derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or functional group transformations. For example:

- Cyclization with Piperidine : 3-(2-Cyanobut-3-enyl)-2-pyridinecarbonitrile undergoes piperidine addition and cyclization to yield 5-allyl-8-piperidino-1,7-naphthyridin-6-amine (98% yield, 70°C, THF) .

- Hydrolysis of Esters : 7-Methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carbonitrile (9, R=Me) is hydrolyzed to its carboxamide derivative (10, R=Me) using NaOH in ethanol under reflux (97% yield) .

- Chlorination and Amidation : Conversion of 7-methyl-8-oxo-5-p-tolyl-7,8-dihydro-1,7-naphthyridine-6-carboxylic acid to its carbonyl chloride (SOCl₂, CH₂Cl₂, reflux) followed by reaction with α-methylbenzylamine yields the corresponding carboxamide (67% overall yield) .

Q. How can the purity and structural integrity of synthesized this compound derivatives be verified?

- Methodological Answer :

- Chromatography : Column chromatography (e.g., silica gel) is frequently used to isolate pure products, as seen in the synthesis of 6-hexyl-1,7-naphthyridine (59% yield) .

- Spectroscopy : While not explicitly detailed in the evidence, standard techniques like NMR, IR, and mass spectrometry are implied for confirming molecular structures.

- Melting Point Analysis : Physical properties such as melting points (e.g., 188–190°C for 4-(4-fluorophenyl)-6-substituted derivatives) are used to assess purity .

Advanced Research Questions

Q. How can contradictory yields in the synthesis of substituted 1,7-naphthyridine-6-carbonitriles be analyzed?

- Methodological Answer : Contradictory yields often arise from variations in reaction conditions. For example:

- Solvent and Base Effects : The hydrolysis of 7-isopropyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carbonitrile (9, R=Prⁱ) with KOH in PrOH yielded only 15%, likely due to insufficient water content, whereas NaOH in aqueous ethanol achieved 97% yield for the methyl analog .

- Temperature Optimization : Cyclization reactions (e.g., LiNPr² in THF at 70°C) require precise temperature control to avoid side reactions .

- Catalyst Selection : Hydrogenolysis of benzyl esters (e.g., Pd/C in MeOH/H₂O) achieves high yields (89%) compared to non-catalytic methods .

Q. What strategies are effective for introducing functional groups at specific positions on the 1,7-naphthyridine core?

- Methodological Answer : Functionalization strategies include:

- Electrophilic Substitution : Nitration or halogenation at electron-rich positions (e.g., C5 or C8) using HNO₃ or Cl₂ .

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, as seen in 6,8-diphenyl-1,7-naphthyridin-5-amine synthesis (72% yield) .

- Side-Chain Modification : Ethyl 2-chloro-3-pyridinecarboxylate reacts with benzylidenebenzylamine to form hydroxyl-substituted derivatives (65% yield) .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Methodological Answer : Optimization involves:

- Solvent Choice : Polar aprotic solvents (e.g., Me₂NCHO) enhance reactivity in cyclization reactions .

- Reagent Stoichiometry : Excess LiNPr² improves yields in heterocycle formation (e.g., 52–72% for diphenyl derivatives) .

- Temperature Gradients : Stepwise heating (e.g., 70°C → 20°C) in cyclization reactions minimizes decomposition .

Key Notes

- Advanced Analysis : Emphasis on mechanistic insights (e.g., solvent effects in ) and troubleshooting contradictory data.

- Methodological Focus : Detailed protocols from peer-reviewed syntheses (D.J. Brown’s work) ensure academic rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.